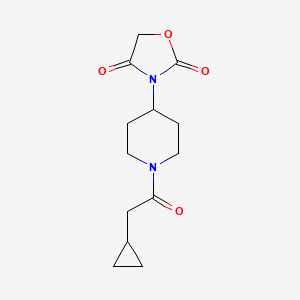

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

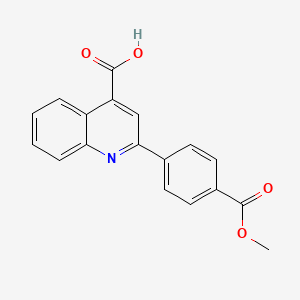

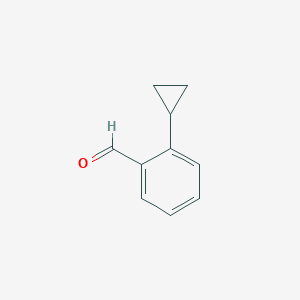

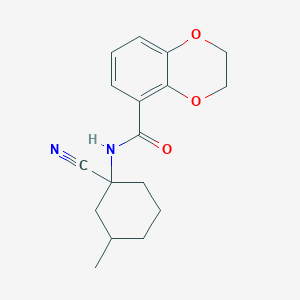

Molecular Structure Analysis

The molecular structure of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione consists of a cyclopropylacetyl group attached to a piperidin-4-yl group, which is further connected to an oxazolidine-2,4-dione group.Chemical Reactions Analysis

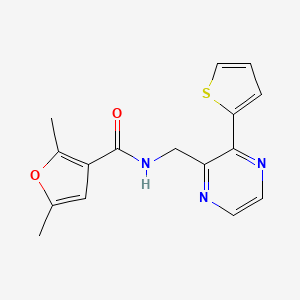

The compound is amenable for linker attachment via reductive amination . It serves as a basic building block for making protein degrader libraries .科学的研究の応用

Synthesis and Chemical Properties

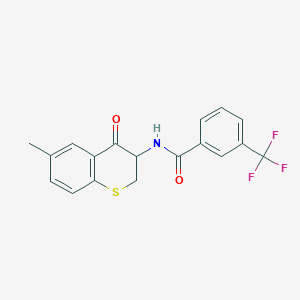

The oxazolidine-2,4-dione motif is a frequent structure in biologically significant compounds. Researchers have developed tandem phosphorus-mediated carboxylative condensation-cyclization reactions using atmospheric carbon dioxide for the synthesis of various oxazolidine-2,4-diones. This method provides a novel, convenient access to these compounds under mild, transition-metal-free conditions, using readily available substrates (Zhang et al., 2015). Additionally, oxazolidines and thiazolidines have been synthesized from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating the diversity of synthetic routes available for these compounds (Badr et al., 1981).

Biological Activities

Some oxazolidine-2,4-diones have been evaluated for their antimicrobial properties. A series of new compounds synthesized through Knoevenagel condensation showed in vitro antibacterial and antifungal activities, with certain derivatives being notably effective against Staphylococcus aureus and Bacillus subtilis (Prakash et al., 2010). This suggests that modifications to the oxazolidine-2,4-dione structure can yield significant antibacterial and antifungal agents.

Application in Fungicide Development

The oxazolidinone class, to which 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione is related, includes important agricultural fungicides. Famoxadone, for example, is a new fungicide that has been shown to control plant pathogens effectively across various crops. This discovery highlights the potential of oxazolidinones in agricultural applications and the ongoing exploration of their fungicidal properties (Sternberg et al., 2001).

Anticancer Activity

Oxazolidine derivatives have also been explored for their potential anticancer activity. A study synthesizing highly functionalized dispiro heterocycles, including oxazolidine derivatives, demonstrated that some compounds exhibited good antimicrobial and antitubercular activities, indicating a broader biological significance that could extend to anticancer properties (Dandia et al., 2013).

将来の方向性

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

特性

IUPAC Name |

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHJWRNARNACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)

![4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)